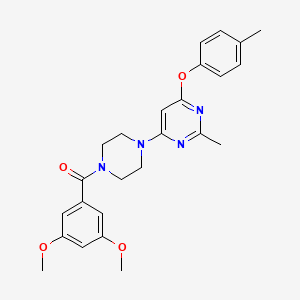

![molecular formula C14H18BN3O3 B2909515 4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2H-1,2,4-triazol-3-one CAS No. 2377608-66-5](/img/structure/B2909515.png)

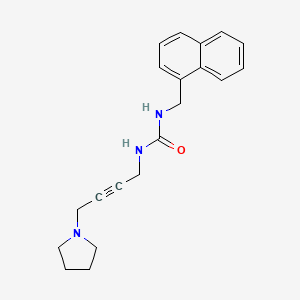

4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2H-1,2,4-triazol-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2H-1,2,4-triazol-3-one, also known as TMB, is a boron-containing compound that has gained significant attention in scientific research due to its unique properties. TMB is a heterocyclic compound that contains a triazole ring and a boron atom, which makes it a versatile compound for various applications.

Aplicaciones Científicas De Investigación

Intermediate in Biologically Active Compounds

This compound is an important intermediate in many biologically active compounds . For example, it is used in the synthesis of crizotinib, a drug used to treat non-small cell lung cancer .

Synthesis of Indazole Derivatives

The compound is a significant intermediate of 1H-indazole derivatives . Indazole derivatives have been reported to have anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radiosensitization effects .

Agriculture and Energy Fields

Indazole derivatives, which this compound is an intermediate of, also deserve further research in the fields of agriculture, energy, and others because of their insecticidal, weeding, and photoelectric activities .

Chemical Stability

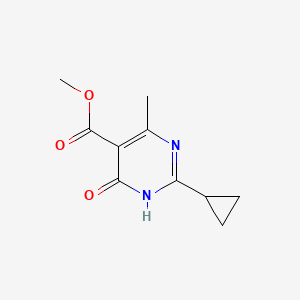

The compound has high chemical stability, as indicated by the substantial energy gap ΔE between HOMO and LUMO orbits .

Structural Diversity

Nitrogen heterocyclic compounds like this one widely exist in nature and organisms and attract great attention due to their unique biological activities, high-efficiency with low-toxicity, environmental friendliness, and structural diversity .

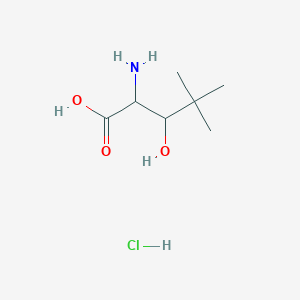

Physicochemical Features

To reveal the physicochemical features of the title compound, the molecular electrostatic potential and frontier molecular orbitals are investigated through DFT .

Mecanismo De Acción

Target of Action

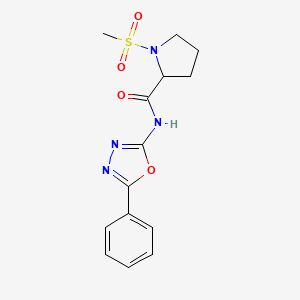

Compounds with similar structures, such as those containing a tetramethyl-1,3,2-dioxaborolane group, are often used in organic synthesis and medicinal chemistry due to their ability to form carbon-boron bonds .

Mode of Action

It’s known that compounds containing a tetramethyl-1,3,2-dioxaborolane group can undergo reactions such as suzuki-miyaura cross-coupling . This reaction involves the formation of carbon-carbon bonds, which can lead to significant changes in the molecular structure and properties of the compound .

Biochemical Pathways

The formation of carbon-carbon bonds through suzuki-miyaura cross-coupling can lead to the synthesis of various biologically active compounds . These compounds can potentially interact with various biochemical pathways, leading to downstream effects.

Result of Action

The ability of the compound to form carbon-carbon bonds through suzuki-miyaura cross-coupling can lead to the synthesis of various biologically active compounds . These compounds can potentially interact with various cellular targets, leading to a range of biological effects.

Propiedades

IUPAC Name |

4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-1,2,4-triazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BN3O3/c1-13(2)14(3,4)21-15(20-13)10-5-7-11(8-6-10)18-9-16-17-12(18)19/h5-9H,1-4H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNACYJFQEGGLMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3C=NNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2H-1,2,4-triazol-3-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dichlorophenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2909436.png)

![6-methyl-N-(4-methylphenyl)-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2909441.png)

![7-benzoyl-5-[(4-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2909442.png)

![3-[(2-Chlorobenzyl)oxy]benzoic acid](/img/structure/B2909453.png)